2-bromo-4-methyl-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-methyl-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with a unique structure that includes a bromine atom, a methyl group, and a naphthalenyl-benzoxazole moiety
Preparation Methods
The synthesis of 2-bromo-4-methyl-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then subjected to a condensation reaction with 2-(naphthalen-1-yl)-1,3-benzoxazole-5-carbaldehyde under basic conditions to form the final product .
Chemical Reactions Analysis
2-bromo-4-methyl-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: It can be used in the production of advanced materials with specific optical properties
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar compounds include:
2-bromo-4-methyl-6-nitrophenol: This compound has a nitro group instead of the naphthalenyl-benzoxazole moiety and exhibits different chemical properties and applications.
4-bromo-2-methyl-6-nitroaniline: This compound has an aniline group and is used in different industrial applications.
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring and is used in materials science.
2-bromo-4-methyl-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol stands out due to its unique structure, which imparts specific optical and electronic properties, making it valuable for various advanced applications.
Properties
Molecular Formula |
C25H17BrN2O2 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-bromo-4-methyl-6-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C25H17BrN2O2/c1-15-11-17(24(29)21(26)12-15)14-27-18-9-10-23-22(13-18)28-25(30-23)20-8-4-6-16-5-2-3-7-19(16)20/h2-14,29H,1H3 |
InChI Key |
GYVVMMGFPIDBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.